molecular formula C25H30N2O5 B2480419 1-(benzylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate CAS No. 1217093-10-1

1-(benzylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate

Cat. No.: B2480419
CAS No.: 1217093-10-1
M. Wt: 438.524
InChI Key: JAHDGFGQKJHICU-UHFFFAOYSA-N
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Description

1-(benzylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.524. The purity is usually 95%.
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Scientific Research Applications

Multipotent Chaperone Properties

1-(benzylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate and its derivatives exhibit multipotent chaperone properties. A study by Yamashita et al. (2020) found that a similar compound, 1-(2,6-difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol, demonstrated strong anti-prion, anti-colon cancer, and anti-influenza virus activities, without significant toxicity (Yamashita et al., 2020).

Synthesis and Biological Activity

The synthesis of related carbazole derivatives and their biological activities have been explored. Oleshchuk et al. (2019) synthesized derivatives involving 4-(pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid, showing analgesic and antibacterial activity (Oleshchuk et al., 2019).

Structural Analysis

Structural analysis of similar carbazole derivatives has been conducted to understand their chemical properties. Warad et al. (2018) analyzed 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol using various techniques like FT-IR and NMR, providing insights into the molecular structure and potential applications (Warad et al., 2018).

Catalytic Alkylation Studies

Catalytic alkylation processes involving carbazole derivatives have been studied to understand their reactivity and potential applications in synthesis. Sokolov et al. (2016) investigated the alkylation of cycloalkaneindoles and tetrahydro-γ-carboline with 9-oxiranylmethylcarbazole, leading to the formation of complex molecules (Sokolov et al., 2016).

Antifungal Activities

The antifungal potential of benzylamino-carbazole derivatives has been explored. Tang et al. (2013) synthesized 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols compounds and evaluated their antifungal activities, finding significant efficacy against Candida albicans and Candida krusei (Tang et al., 2013).

Glass-forming Properties

The glass-forming properties of carbazole derivatives have been investigated for their potential in polymer synthesis. Andrikaityte et al. (2012) synthesized glass-forming 1,3-bis(carbazol-9-yl)propan-2-ol based monomers, examining their photophysical and thermal properties, which is crucial for material science applications (Andrikaityte et al., 2012).

Oxidative Photochemical Cyclization

The oxidative photochemical cyclization of carbazole derivatives has been a topic of interest in organic synthesis. Li et al. (2015) explored this process to synthesize benzo[a]carbazoles, demonstrating the potential of these compounds in the development of novel organic materials (Li et al., 2015).

Antimicrobial Agents Design

The design and synthesis of carbazole derivatives as potential antimicrobial agents have been pursued. Telehoiu et al. (2020) combined carbazole and 1,3,4-oxadiazole scaffolds to create novel antimicrobial agents, showcasing their potential in combating microbial infections (Telehoiu et al., 2020).

Properties

IUPAC Name

1-(benzylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O.C2H2O4/c1-17-11-12-23-21(13-17)20-9-5-6-10-22(20)25(23)16-19(26)15-24-14-18-7-3-2-4-8-18;3-1(4)2(5)6/h2-4,7-8,11-13,19,24,26H,5-6,9-10,14-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHDGFGQKJHICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNCC4=CC=CC=C4)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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